molecular formula C10H7N3O3 B3034705 [(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate CAS No. 20992-41-0

[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate

Cat. No. B3034705
CAS RN: 20992-41-0
M. Wt: 217.18 g/mol
InChI Key: MIDHIHBARWCZFZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate, also known as benzamidine, is an organic compound with a broad range of applications. It is used in medicine, biochemistry, and other scientific fields. Benzamidine is a versatile compound that has been used in a variety of research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a component of various biochemical assays.

Scientific Research Applications

Chemical Reactions and Properties

Application in Material Science

Optical and Electronic Applications

Biological and Enzymatic Interactions

  • Compounds similar to (E)-(2-amino-1-cyano-2-oxoethylidene)amino benzoate have been used to study the activities of enzymes like D-amino acid oxidase, revealing insights into enzyme mechanisms and potential therapeutic applications (Naoi & Yagi, 1978).

  • The compound's derivatives are also involved in the synthesis of coenzyme A ligases, important in biochemical pathways and potential targets for pharmaceutical research (Altenschmidt, Oswald, & Fuchs, 1991).

Catalysis and Synthesis

Environmental and Health Applications

properties

IUPAC Name

[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-6-8(9(12)14)13-16-10(15)7-4-2-1-3-5-7/h1-5H,(H2,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHIHBARWCZFZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate
Reactant of Route 2
Reactant of Route 2
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.